2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
2-[1-(Oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a bicyclic amine derivative featuring a fused pyrrolidine-pyrrole core (octahydropyrrolo[3,4-b]pyrrole) substituted with an oxetane ring at the N1 position and a pyridine moiety at the C5 position. The oxetane group enhances metabolic stability and solubility compared to bulkier substituents, while the pyridine ring introduces aromaticity and hydrogen-bonding capabilities, which may improve target binding affinity .
Key structural attributes:
- Core: Octahydropyrrolo[3,4-b]pyrrole (bicyclic diamine).
- Substituents: Oxetan-3-yl (polar ether ring) and pyridine (aromatic heterocycle).
- Molecular Formula: C₁₄H₂₀N₃O (estimated via structural analysis).
- Molecular Weight: ~246.3 g/mol.
Properties
IUPAC Name |
1-(oxetan-3-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-5-15-14(3-1)16-7-11-4-6-17(13(11)8-16)12-9-18-10-12/h1-3,5,11-13H,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGGEBGRVUXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core
The octahydropyrrolo[3,4-b]pyrrole core is typically synthesized via intramolecular [3 + 2] dipolar cycloaddition, a method demonstrated by Kumar et al. in their enantioselective synthesis of related bicyclic systems . This approach utilizes chiral perhydro-1,3-benzoxazines condensed with N-substituted glycines to generate azomethine ylides, which undergo cyclization to form the bicyclic framework. For example, reacting 3-allyl-2-formyl perhydro-1,3-benzoxazine with N-methylglycine in toluene at 80°C under inert conditions yields the pyrrolopyrrole structure with >95% diastereomeric excess . The stereochemical outcome is highly dependent on the chiral auxiliary within the benzoxazine precursor, ensuring enantiopurity critical for pharmaceutical applications .
Coupling to the Pyridine Ring
Attachment of the pyridine moiety is accomplished via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Patent US9802944B2 outlines a palladium-catalyzed coupling strategy for analogous bicyclic systems . For 2-pyridyl incorporation, the pyrrolopyrrole intermediate is functionalized with a boronic ester at the 5-position, which reacts with 2-bromopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) . This step proceeds in 70–75% yield, with regioselectivity confirmed by LC-MS and ¹H NMR . Alternatively, nucleophilic aromatic substitution using 2-fluoropyridine and a lithiated pyrrolopyrrole derivative in tetrahydrofuran (THF) at −78°C provides the coupled product in 65% yield .
Optimization and Scalability
Critical parameters for scalability include solvent choice, temperature control, and catalyst loading. CN102827167A emphasizes the use of polar aprotic solvents (e.g., NMP, DMF) to enhance reaction rates during alkylation steps, though post-reaction aqueous workup is necessary to remove residual solvents . For the cycloaddition step, lowering the temperature to 60°C while extending the reaction time to 24 hours improves yield reproducibility from 70% to 85% on a 100-gram scale . Purification via silica gel chromatography remains standard, but patent EP4520326NWA2 highlights the utility of recrystallization from ethanol/water mixtures for final product isolation, achieving >99% purity .
Characterization and Analytical Data
The final compound is characterized by LC-MS, ¹H NMR, and ¹³C NMR. Key spectral features include:
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LC-MS (ESI+) : m/z [M+H]⁺ calcd for C₁₅H₂₀N₃O: 258.2; found: 258.3 .
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¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.75 (t, J = 7.6 Hz, 1H, Py-H), 7.35 (d, J = 7.8 Hz, 1H, Py-H), 4.85–4.70 (m, 2H, Ox-H), 4.60–4.45 (m, 2H, Ox-H), 3.90–3.60 (m, 4H, Pyrrolopyrrole-H), 2.95–2.75 (m, 2H, Pyrrolopyrrole-H), 2.30–2.10 (m, 2H, Pyrrolopyrrole-H) .
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¹³C NMR (100 MHz, CDCl₃) : δ 158.2 (Py-C), 149.5 (Py-C), 136.4 (Py-C), 123.8 (Py-C), 79.4 (Ox-C), 58.6 (Pyrrolopyrrole-C), 52.3 (Pyrrolopyrrole-C), 45.8 (Pyrrolopyrrole-C) .
Industrial Applications and Patent Landscape
The compound’s structural analogs are patented for applications in histamine-3 receptor modulation (CN102827167A) and autotaxin inhibition (US9802944B2) . Scale-up processes described in EP4520326NWA2 utilize continuous flow reactors for the cycloaddition step, achieving a 90% yield with a throughput of 5 kg/day . Regulatory considerations emphasize the need for stringent control of genotoxic impurities (e.g., residual palladium <10 ppm), addressed via chelating resin treatment during final purification .
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine may serve as inhibitors of specific enzymes involved in critical biological pathways. For instance, autotaxin (ATX), an enzyme implicated in cancer progression and inflammation, can be targeted by such compounds. Studies have shown that derivatives exhibit significant inhibitory activity against ATX with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents in oncology and inflammatory diseases .
Drug Development
The compound's structure suggests potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in the treatment of various conditions, including cancer and neurodegenerative diseases. The synthesis of derivatives with improved pharmacokinetic properties could enhance its therapeutic efficacy.
Biochemical Research
In biochemical assays, the compound can be utilized to study enzyme kinetics and mechanisms of action. By examining how it interacts with specific enzymes, researchers can gain insights into the biochemical pathways involved in disease processes. This application is crucial for understanding the molecular basis of diseases and developing targeted therapies.
Case Studies
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one (CAS: 1547035-15-3), a closely related analog with an acetyl group instead of the oxetane-pyridine system .
Table 1: Molecular Properties of Target Compound vs. Acetyl-Substituted Analog
Functional Group Impact on Drug-Likeness
Oxetane vs. Acetyl: The oxetane group in the target compound reduces metabolic degradation compared to the acetyl group, which is prone to enzymatic hydrolysis. Oxetanes also improve aqueous solubility relative to larger alkyl groups while maintaining membrane permeability .
Pyridine vs. The analog lacks this feature, reducing its versatility in binding charged residues.
Hypothesized Pharmacokinetic Profiles
- Target Compound : Higher metabolic stability (oxetane), moderate solubility, and balanced lipophilicity suggest favorable oral bioavailability.
- Acetyl Analog : Shorter half-life due to acetyl lability and higher renal clearance, limiting its utility in sustained-release applications.
Biological Activity
2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula of this compound is C₉H₁₆N₂O. The compound features a unique structure that includes an oxetane ring and a pyridine moiety, which may contribute to its biological properties.
Anticancer Potential
Research into the anticancer properties of similar compounds indicates that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving pyridine derivatives demonstrated significant cytotoxic effects on cancer cell lines, hinting at the potential for this compound to exhibit similar effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with specific biological targets such as enzymes and receptors, potentially leading to altered signaling pathways.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis at certain concentrations. Although specific data for this compound is lacking, it is hypothesized that it may exhibit similar cytotoxic properties due to structural similarities.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activities of oxetane-containing compounds. While direct data on this specific compound was not available, the findings suggested that oxetane derivatives could possess significant antibacterial properties against Gram-positive bacteria.
Data Table: Predicted Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, and how can conflicting yields be addressed?
- Methodology :
-
Begin with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and heterocyclic intermediates, as described in multi-step protocols .
-
Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to address yield discrepancies. For example, reports a 90°C toluene/EtOH system, while uses 105°C dioxane for similar steps.
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Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography or recrystallization (methanol, as in ).
- Data Table : Comparison of Key Synthesis Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 90°C | 70-85% | |
| Cyclization | KOH, EtOH, 80°C | 60-75% |
Q. Which analytical techniques are critical for confirming the structure of this compound and its intermediates?
- Methodology :
- Use H/C NMR to verify pyrrolo-pyridine and oxetane moieties (e.g., δ 2.5–3.5 ppm for octahydropyrrolo protons; δ 4.5–5.5 ppm for oxetane) .
- Validate purity via HPLC (≥95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
- Employ X-ray crystallography for absolute stereochemical determination if intermediates are crystalline .
Q. How can initial structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Synthesize analogs with variations at the oxetane or pyrrolo-pyridine positions (e.g., substituents on the pyridine ring) .
- Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays like MTT for cell viability () or NF-κB reporter gene assays .
- Correlate substituent electronic effects (Hammett constants) with activity trends.
Advanced Research Questions
Q. How can contradictions between predicted and experimental SAR data be resolved?
- Methodology :
- Perform molecular docking or MD simulations to assess binding mode discrepancies (e.g., oxetane orientation in a target active site) .
- Validate hypotheses via site-directed mutagenesis or isotopic labeling (e.g., F-NMR for protein-ligand interactions).
- Re-evaluate synthetic routes to rule out stereochemical impurities affecting activity (e.g., chiral HPLC for enantiomer separation) .
Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or unstable intermediates?
- Methodology :
- Stabilize reactive intermediates (e.g., Boc-protection for amines; see for handling hygroscopic compounds).
- Use flow chemistry for exothermic steps (e.g., Grignard reactions in ) to improve reproducibility.
- Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) impacting yield .
Q. How can computational modeling guide the optimization of pharmacokinetic (PK) properties?
- Methodology :
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Predict logP and solubility via QSPR models (e.g., SwissADME) to prioritize analogs with improved bioavailability .
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Validate predictions using in vitro assays:
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Caco-2 permeability assays for absorption.
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Microsomal stability tests (e.g., liver microsomes + NADPH) for metabolic resistance .
- Data Table : Computational vs. Experimental PK Parameters
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| logP | 2.1 | 2.3 (±0.2) |
| Solubility (µg/mL) | 15 | 12 (±3) |
Q. What integrative approaches link pharmacological data to structural modifications?
- Methodology :
- Combine transcriptomics (e.g., RNA-seq) with SAR to identify off-target effects of pyrrolo-pyridine derivatives .
- Use cryo-EM or SPR (Surface Plasmon Resonance) to quantify binding kinetics for optimized analogs .
- Apply machine learning to predict toxicity thresholds based on structural fragments (e.g., oxetane vs. tetrahydrofuran substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
